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Physical and chemical properties of 2,5dihydroxybenzyl alcohol

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Compound of Interest		
Compound Name:	Gentisyl Alcohol	
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An In-depth Technical Guide to 2,5-Dihydroxybenzyl Alcohol

Abstract

2,5-Dihydroxybenzyl alcohol, also known as **Gentisyl alcohol** or 2-Methylolhydroquinone, is an aromatic organic compound and a metabolite found in various fungi.[1] Structurally, it is a benzyl alcohol substituted with two hydroxyl groups on the benzene ring at positions 2 and 5, classifying it as a hydroquinone derivative. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and purification protocols. Additionally, it explores the compound's reactivity and known biological relevance, making it a valuable resource for researchers, chemists, and professionals in drug development.

Physical and Chemical Properties

2,5-Dihydroxybenzyl alcohol is a solid at room temperature. While its solubility has not been extensively documented, its polar nature, due to three hydroxyl groups, suggests solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The presence of two phenolic hydroxyl groups gives it acidic properties, with an estimated pKa value around 10, similar to other phenols.[2]

Table 1: Physical and Chemical Properties of 2,5-Dihydroxybenzyl Alcohol



Property	Value	Reference
Molecular Formula	C7H8O3	[3]
Molecular Weight	140.14 g/mol	[1][3]
Appearance	Solid (specific color not documented)	N/A
Boiling Point	299.9 °C (at 760 mmHg, Calculated)	[3]
Flash Point	152.6 °C (Calculated)	[3]
Density	1.4 g/cm³ (Calculated)	[3]

Table 2: Chemical Identifiers for 2,5-Dihydroxybenzyl Alcohol

Identifier	Value	Reference
CAS Number	495-08-9	[1][3]
IUPAC Name	2-(hydroxymethyl)benzene- 1,4-diol	[1]
Synonyms	Gentisyl alcohol, 2- Methylolhydroquinone	[1][3]
InChI	1S/C7H8O3/c8-4-5-3-6(9)1-2- 7(5)10/h1-3,8-10H,4H2	[1][3]
InChlKey	PUZSUVGRVHEUQO- UHFFFAOYSA-N	[1]
Canonical SMILES	C1=C(C(=CC=C1O)O)CO	[3]

Spectroscopic Data

Detailed experimental spectra for 2,5-dihydroxybenzyl alcohol are not widely published. The following data are predicted based on its chemical structure and spectral data from analogous compounds like 2,5-dihydroxybenzaldehyde and 2,5-dimethoxybenzyl alcohol.[4][5][6]



Table 3: Predicted Spectroscopic Data for 2,5-Dihydroxybenzyl Alcohol

Technique	Expected Features
¹ H NMR	- Aromatic Protons (3H): Signals expected in the range of δ 6.5-7.0 ppm Benzylic Protons (- CH ₂ OH, 2H): A singlet expected around δ 4.5-4.7 ppm Hydroxyl Protons (-OH, 3H): Three broad singlets, which are exchangeable with D ₂ O.
¹³ C NMR	- Aromatic Carbons: Six signals expected between δ 110-155 ppm, with carbons attached to hydroxyl groups appearing more downfield Benzylic Carbon (-CH ₂ OH): One signal expected around δ 60-65 ppm.
IR Spectroscopy	- O-H Stretch (phenolic & alcoholic): Broad band in the region of 3200-3600 cm ⁻¹ C-O Stretch: Strong band around 1200-1260 cm ⁻¹ (phenolic) and 1000-1050 cm ⁻¹ (primary alcohol) Aromatic C=C Stretch: Peaks around 1500-1600 cm ⁻¹ Aromatic C-H Bending: Peaks in the 750-900 cm ⁻¹ region.
Mass Spectrometry	- Molecular Ion (M+): Peak at m/z = 140 Key Fragments: Loss of H ₂ O (m/z = 122), loss of CH ₂ OH (m/z = 109), and other fragments resulting from alpha cleavage and ring fragmentation.

Experimental Protocols Synthesis Protocol: Reduction of 2,5-Dihydroxybenzoic Acid

This protocol is a representative method based on the synthesis of structurally similar compounds, such as 3,5-dihydroxybenzyl alcohol, which involves the reduction of a carboxylic acid.[7] The most common starting material is 2,5-dihydroxybenzoic acid.



Materials:

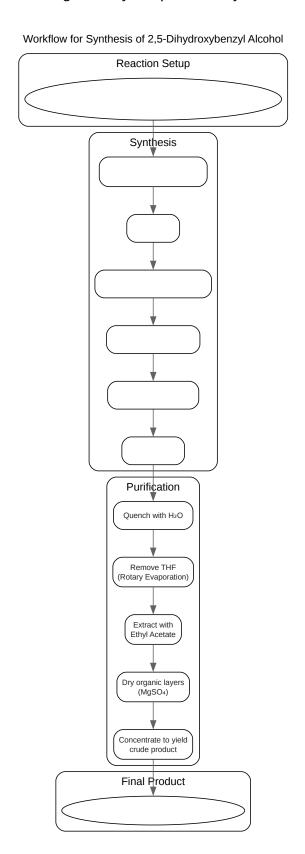
- 2,5-Dihydroxybenzoic acid
- Sodium borohydride (NaBH₄)
- lodine (l₂)
- Tetrahydrofuran (THF), anhydrous
- Saturated sodium bicarbonate (NaHCO₃) solution
- · Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

Procedure:

- Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium borohydride (4.0 eq) and anhydrous THF.
- Reaction Initiation: Cool the flask to 0 °C in an ice-water bath.
- Addition of Reactants: Dissolve 2,5-dihydroxybenzoic acid (1.0 eq) in anhydrous THF and add it to the flask. Subsequently, slowly add a solution of iodine (1.8 eq) in anhydrous THF via the dropping funnel over 1 hour. Maintain the temperature at 0 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture and carefully quench with water.
 Remove the THF under reduced pressure.
- Extraction: Add saturated NaHCO₃ solution to the residue and extract the aqueous layer three times with ethyl acetate.



• Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.





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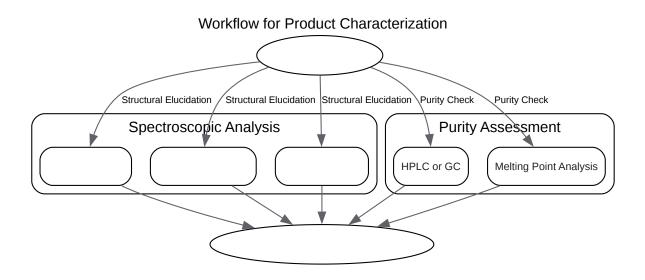
A generalized workflow for the chemical synthesis of 2,5-dihydroxybenzyl alcohol.

Purification and Characterization Protocol

Purification: The crude product can be purified using one of the following methods:

- Recrystallization: Dissolve the crude solid in a minimum amount of hot water or an appropriate solvent mixture (e.g., ethyl acetate/hexane) and allow it to cool slowly to form crystals.
- Column Chromatography: If recrystallization is ineffective, purify the crude product on a silica gel column using a solvent system such as ethyl acetate in hexane.

Characterization: The identity and purity of the final product should be confirmed using a suite of analytical techniques.



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A standard workflow for the analytical characterization of the final product.

Reactivity and Stability



Reactivity:

- The primary alcohol group can undergo oxidation to form 2,5-dihydroxybenzaldehyde and subsequently 2,5-dihydroxybenzoic acid.
- The hydroxyl groups can be esterified or etherified.
- The hydroquinone moiety is susceptible to oxidation, potentially forming a quinone. This
 makes the compound a good reducing agent and antioxidant.

Stability:

- The compound should be stored in a cool, dark place under an inert atmosphere to prevent oxidation.
- It is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents.

Biological and Pharmacological Relevance

2,5-Dihydroxybenzyl alcohol is recognized for its role as an antioxidant, an antineoplastic agent, and an apoptosis inhibitor.[1] Its biological activities are largely attributed to the hydroquinone structure, which can scavenge free radicals.

Derivatives of this compound have shown significant biological potential. For example, 3-chloro-2,5-dihydroxybenzyl alcohol, isolated from a marine fungus, exhibits potent antifouling, antibiotic, and antimicrobial properties.[8][9] This chlorinated derivative has also been shown to induce DNA damage and cause cell cycle arrest in the S phase.[9] Another related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), is known to interact with Keap1, a critical regulator of the cellular antioxidant response via the Nrf2 pathway.[9] This suggests a potential mechanism of action for the antioxidant effects of 2,5-dihydroxybenzyl alcohol and its derivatives.



2,5-Dihydroxybenzyl Alcohol Oxidative Stress (or derivative) (ROS) interacts with Keap1, oxidizes Kean1. binds to causes Nrf2 release causes Nrf2 release Antioxidant Response Keap1-Nrf2 Complex Element (ARE) activates transcription releases **Antioxidant Genes** Nrf2 (e.g., HO-1, NQO1) translocates to

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Potential antioxidant mechanism via the Keap1-Nrf2 pathway, as suggested by related compounds.

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